Aminoglutethimide is a derivative of the piperidinedione glutethimide, recognized primarily for its function as a non-selective inhibitor of steroid biosynthesis.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCLFEoJ2OTsMpUTShNvc5O_pJVSkvGCEWsBgbdq6sxT3QcaLa51_1E0CMmw1IDIPmA5Tn4NUytkWhW_T17pXbKKekV7th5zz68QnUwv8LPrFFxUOtN51saw1RAj7hlfqHQkZAH4Kwfu3i7QjSrnIPIlS34Zw%3D%3D)][[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhUeVfd3qQyU3S27-yE5SFnrGC7wGP9zRcToyebM8F1NvBxXqKMDRaR2PD78NKlej59r-vWwCA3ZM28jUTMcc2oQJxdbITnOyG38qDV5sCD4DS9lQA6oYlSZhZ5LAdlMZIGH-H6MFIZ_s%3D)] It interferes with multiple cytochrome P450 enzymes critical to the steroidogenesis pathway, most notably aromatase (CYP19A1) and cholesterol side-chain cleavage enzyme (P450scc, CYP11A1).[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhUeVfd3qQyU3S27-yE5SFnrGC7wGP9zRcToyebM8F1NvBxXqKMDRaR2PD78NKlej59r-vWwCA3ZM28jUTMcc2oQJxdbITnOyG38qDV5sCD4DS9lQA6oYlSZhZ5LAdlMZIGH-H6MFIZ_s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)][[5](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHmBNxC2bCDS2-JEnEu9eNKTHooV9V0J_OBH7lc0O1g3HTve1RVRe6N55X8vQRvsHTMNeWCkNED2fKVUVxojxg73bqAUGvaPeSXUkHvuCF433HVqs2y6T8cLNkvJ3WFalbaFbEZGE4cUirF9g%3D%3D)] This broad-spectrum activity distinguishes it from newer, highly specific aromatase inhibitors and makes it a critical tool for research models requiring the simultaneous downregulation of multiple steroid hormones, including estrogens, androgens, and corticosteroids.[[2](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEhUeVfd3qQyU3S27-yE5SFnrGC7wGP9zRcToyebM8F1NvBxXqKMDRaR2PD78NKlej59r-vWwCA3ZM28jUTMcc2oQJxdbITnOyG38qDV5sCD4DS9lQA6oYlSZhZ5LAdlMZIGH-H6MFIZ_s%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)]
Direct substitution of Aminoglutethimide with seemingly related compounds is often unviable due to profound functional differences. Replacing it with modern aromatase inhibitors like letrozole or anastrozole results in the loss of its primary procurement advantage: broad-spectrum inhibition of steroidogenesis.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)][[6](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoKR9ttEMxm16i3zpkfUcQeygSsPI4N9WATwsroJDsZKTzLXjo77AGfBIkQ3LS7Y7gzJjdQ-QFYbW6f3-69mGgA025LLwe9xPluxNrVB2X0LJop_lnR--RpbTNfliHtBaSAk8%3D)][[7](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG7xJsgGNRq6_xq6vpxRwaLdDIORFsmy4wsWQungKdwuwnyKQWiXwhfAwl7TM1Jw5O_Rv4avqACIl_Cio8GHJoIEPK0kyGIDTkJFmm12PxvYUvAcSXfCUANEueQxhZxaKpCcFb1YlQrgsYnpQ%3D%3D)] These newer agents are highly specific to aromatase (CYP19A1) and do not significantly affect other critical P450 enzymes like P450scc, making them unsuitable for studies targeting the broader pathway.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoch8tS6H3P8-8dEKzH_zcjblSqaB7-tF1e_No8PLH3T3lWiNQbpGZSKycFIxxkKhqbSf24pgIYbykWjlSP39C0IBZ5EUyYwmz3vgdE5u4CSQD3gks1Jj4hrkNihcFkvYpuBjiQVDmi6zjLvsI96PTaB8qdFtuglOrFw93KmH9mi-iZ1i0UAvD3o7fexkpaO-KH6aSYAEVz46-FleWQKrRljvrnp63ko33sw%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQmBrUrU8HtG0YzEJ3i6WU3HpMcx9b3KccK8utByajuIGrGcTIudFcQBkBDsfU_WdM24S3YRn0dMA0jAmGZOv4MbLW706QIhFKOjRkCFswqAU62GJRE3ZPqcDiXfoD6PHgI2p3llc_jwVP9w%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1FICWB4wJJsN1LYwBRockr7Q_wgnTSaXoNOlRMFwW2ZLeUzBQavjKy1GoPTWlNubH2Po2dacIIivMl2R1BlJjvC0GymX9h5UlHbvE0_6F4MpD8m2Cw9J4Tlp1wqY8rU0iS1KMZfV_Kol_ApyOCzyZ)] Conversely, substituting with its chemical precursor, glutethimide, is inappropriate as glutethimide lacks the essential 4-amino group and does not possess the enzyme-inhibiting properties of Aminoglutethimide.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCLFEoJ2OTsMpUTShNvc5O_pJVSkvGCEWsBgbdq6sxT3QcaLa51_1E0CMmw1IDIPmA5Tn4NUytkWhW_T17pXbKKekV7th5zz68QnUwv8LPrFFxUOtN51saw1RAj7hlfqHQkZAH4Kwfu3i7QjSrnIPIlS34Zw%3D%3D)][[11](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFYvcxOqjttkzkeBpd-8ZWHSaAJXIuWGL1Bhee8-BJ22r8y9qkMWLvHguy-ODIywcuHH5gbSJ6T09QNCxgYzJ4bYxI0v4ixAMbF8NVgiZ_mh2Dj2NVR3QTOOCxSUIdkovHBp-Jw)] Therefore, the specific molecular structure of Aminoglutethimide is directly tied to its unique, multi-target inhibitory profile, which cannot be replicated by its common alternatives.
Aminoglutethimide provides a distinct, broad-spectrum inhibitory profile that is fundamentally different from modern, selective aromatase inhibitors. It effectively inhibits both aromatase (IC50 = 0.3-7.5 µM) and the upstream, rate-limiting enzyme P450scc (IC50 = 3.5 µM), in addition to other enzymes like 11-hydroxylase (IC50 = 120 µM).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)] In contrast, third-generation inhibitors like letrozole and anastrozole are highly specific for aromatase, showing minimal cross-reactivity with other P450 enzymes even at high concentrations.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoch8tS6H3P8-8dEKzH_zcjblSqaB7-tF1e_No8PLH3T3lWiNQbpGZSKycFIxxkKhqbSf24pgIYbykWjlSP39C0IBZ5EUyYwmz3vgdE5u4CSQD3gks1Jj4hrkNihcFkvYpuBjiQVDmi6zjLvsI96PTaB8qdFtuglOrFw93KmH9mi-iZ1i0UAvD3o7fexkpaO-KH6aSYAEVz46-FleWQKrRljvrnp63ko33sw%3D%3D)][[9](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFQmBrUrU8HtG0YzEJ3i6WU3HpMcx9b3KccK8utByajuIGrGcTIudFcQBkBDsfU_WdM24S3YRn0dMA0jAmGZOv4MbLW706QIhFKOjRkCFswqAU62GJRE3ZPqcDiXfoD6PHgI2p3llc_jwVP9w%3D%3D)] This makes Aminoglutethimide the required tool for experimental models that aim to suppress the entire steroidogenic cascade, not just estrogen synthesis.
| Evidence Dimension | Enzyme Inhibition Profile (IC50) |
| Target Compound Data | Inhibits Aromatase (IC50 ≈ 0.3-7.5 µM) and P450scc (IC50 ≈ 3.5 µM).[[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)][[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)] |
| Comparator Or Baseline | Anastrozole & Letrozole: Highly selective for Aromatase (IC50 ≈ 10-50 nM for anastrozole); minimal inhibition of other steroidogenic P450s.[[8](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEoch8tS6H3P8-8dEKzH_zcjblSqaB7-tF1e_No8PLH3T3lWiNQbpGZSKycFIxxkKhqbSf24pgIYbykWjlSP39C0IBZ5EUyYwmz3vgdE5u4CSQD3gks1Jj4hrkNihcFkvYpuBjiQVDmi6zjLvsI96PTaB8qdFtuglOrFw93KmH9mi-iZ1i0UAvD3o7fexkpaO-KH6aSYAEVz46-FleWQKrRljvrnp63ko33sw%3D%3D)][[10](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQG1FICWB4wJJsN1LYwBRockr7Q_wgnTSaXoNOlRMFwW2ZLeUzBQavjKy1GoPTWlNubH2Po2dacIIivMl2R1BlJjvC0GymX9h5UlHbvE0_6F4MpD8m2Cw9J4Tlp1wqY8rU0iS1KMZfV_Kol_ApyOCzyZ)] |
| Quantified Difference | Aminoglutethimide inhibits the upstream P450scc enzyme at low micromolar concentrations, a target not significantly affected by selective inhibitors. |
| Conditions | In vitro enzyme inhibition assays using human placental microsomes or other relevant cellular systems. |
For research requiring the simultaneous blockade of multiple steroid synthesis pathways, such as in models of Cushing's syndrome or broad adrenal suppression, procuring Aminoglutethimide is essential as selective inhibitors cannot replicate this effect.
For synthetic chemistry applications, procuring Aminoglutethimide (3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione) directly eliminates the need for a multi-step synthesis from its parent compound, glutethimide. The conversion requires the nitration of glutethimide to form the 4-nitrophenyl intermediate, followed by a subsequent reduction of the nitro group.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJd8qOVAWvJ8vISTPWcSD43WTWOCju3MTe2SpR-2xdS6aZZ-mYpuU4Lc_76dlDf-blNvFFN9OW8LSmZP7CKdvTuBjGB88zgJKemQpoqaqtlzLUBy_obNbrw3Y0EzVfXBcrm-UlYMr_-ajESjnGpFlBuqArCDG1)] This synthetic route involves handling hazardous nitrating agents and performing a reduction step, adding significant time, cost, and safety considerations to a project. Procuring the final compound directly is a clear process efficiency advantage.
| Evidence Dimension | Synthetic Accessibility |
| Target Compound Data | Directly available as a starting material. |
| Comparator Or Baseline | Glutethimide (CAS 77-21-4): Requires a two-step conversion (nitration, then reduction) to yield Aminoglutethimide.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJd8qOVAWvJ8vISTPWcSD43WTWOCju3MTe2SpR-2xdS6aZZ-mYpuU4Lc_76dlDf-blNvFFN9OW8LSmZP7CKdvTuBjGB88zgJKemQpoqaqtlzLUBy_obNbrw3Y0EzVfXBcrm-UlYMr_-ajESjnGpFlBuqArCDG1)] |
| Quantified Difference | Eliminates at least two major synthetic transformations. |
| Conditions | Standard laboratory or process chemistry synthesis. |
This saves significant synthesis time, reduces reagent costs, and avoids the safety protocols associated with nitration, making direct procurement the most efficient choice for chemists needing the aminophenyl scaffold.
Aminoglutethimide demonstrates reliable solubility in common organic solvents used for preparing stock solutions in biological research. Technical datasheets report its solubility to be approximately 10 mg/mL in DMSO and ethanol.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFj5770imsmDbQta8fNMHtSQosuBGtl471gREbPRtm8OivZv29zLt10UAZPUX9jFaErBq8pTdXVkeQ87vh-2WIA3KjdTRhrmtYyKN45vfdr3uL7-ivlhI6ZrJPKQTgRhe1M6-12s-GCU%3D)] This solubility ensures straightforward preparation of concentrated stock solutions for serial dilution into aqueous media for cell-based assays. For direct dissolution in aqueous buffers, it is sparingly soluble, but a common protocol involves first dissolving in DMSO and then diluting with a buffer like PBS to achieve a working concentration of approximately 0.5 mg/mL in a 1:1 DMSO:PBS solution.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFj5770imsmDbQta8fNMHtSQosuBGtl471gREbPRtm8OivZv29zLt10UAZPUX9jFaErBq8pTdXVkeQ87vh-2WIA3KjdTRhrmtYyKN45vfdr3uL7-ivlhI6ZrJPKQTgRhe1M6-12s-GCU%3D)]
| Evidence Dimension | Solubility in Common Lab Solvents |
| Target Compound Data | Approx. 10 mg/mL in DMSO and Ethanol.[[12](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHEuJsWOPYsOm7B5fg00P8WcNrRyTyXuiPBZyqJGiH-wZYDpIDFhydzd2qVtsLMaDqdZDkyj6ytHCsUe5xeWZFPRYe4AGIDDhhGt-a3-gjKB5HKoSn6dOkQWfU1guIGd3MZpGsmTXIjnakHu5J0OIFE3a-OFU-OfSZK4J2Aaj6gIkWgFEqqTGM%3D)][[14](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFmFj5770imsmDbQta8fNMHtSQosuBGtl471gREbPRtm8OivZv29zLt10UAZPUX9jFaErBq8pTdXVkeQ87vh-2WIA3KjdTRhrmtYyKN45vfdr3uL7-ivlhI6ZrJPKQTgRhe1M6-12s-GCU%3D)] |
| Comparator Or Baseline | General requirement for in vitro screening compounds to be highly soluble in DMSO for stock preparation. |
| Quantified Difference | Meets standard laboratory requirements for solubility in primary stock solvents. |
| Conditions | Standard laboratory temperature and pressure. |
This confirmed solubility profile allows researchers to confidently prepare stock solutions and design experiments without concerns about compound precipitation, ensuring reproducibility in in vitro studies.
Where the research objective is to pharmacologically induce a state of broad adrenal suppression by targeting multiple enzymes in the steroidogenesis pathway, Aminoglutethimide is the appropriate choice. Its documented inhibition of both P450scc and aromatase allows for the reduction of corticosteroids, androgens, and estrogens simultaneously, a multi-target effect not achievable with highly selective inhibitors.[[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)][[4](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQEb4ziNYGa-PMY7OVKELKlR9gDkhUxB6YY9m74y7wFOwPhLk63PakW8BrMgQ1EWeudiCkbpWguHyKcerHVi9cly_AsuyhGbWaL4xhEh4K5EubHFfWB545j6Ge1ORnjiIny0LZU4UPSIkZzoteUBfDA%3D)][[15](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQFLcUeSfx-x3frMBXmj1RrXkS7AP60n27SJWwdf5tGGzrcnTqlDIcBSI1Y5oZt0bpKpg_pCLP-GmbhMdEX3czSbbthPbLNrAoOjhBeJiqCxQhSCj4cwvyUpA6VSMDrYBHHdTw%3D%3D)]
For studies investigating the systemic effects of blocking steroid synthesis at an early, rate-limiting step (cholesterol side-chain cleavage), Aminoglutethimide is a necessary tool.[[1](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQHCLFEoJ2OTsMpUTShNvc5O_pJVSkvGCEWsBgbdq6sxT3QcaLa51_1E0CMmw1IDIPmA5Tn4NUytkWhW_T17pXbKKekV7th5zz68QnUwv8LPrFFxUOtN51saw1RAj7hlfqHQkZAH4Kwfu3i7QjSrnIPIlS34Zw%3D%3D)][[3](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGXihZHMVa7a0ZI_wM6BV2nNaXvk7BVuAP588i_ThsZmGRkmao4_8esg5g7toRh-t-gYhoC9CDaO_6jVZRAXetcWLV-3nNgu-ubdw-FZXQu4Vs460cl8MUD0ArEDvsHf7RU7GDdEVNiZFXV6iHcb6E2Gd97xUKiT3jtiVZSSmMFcEi1jGEi9g2M)] This allows researchers to analyze the downstream consequences and feedback mechanisms across the entire steroid hormone network, rather than isolating a single terminal enzyme like aromatase.
When the 3-(4-aminophenyl)-3-ethyl-piperidine-2,6-dione core is required for the synthesis of novel derivatives or probes, direct procurement of Aminoglutethimide is the most resource-efficient strategy. It bypasses the need to perform a two-step synthesis from glutethimide, saving time and avoiding the handling of hazardous reagents.[[13](https://www.google.com/url?sa=E&q=https%3A%2F%2Fvertexaisearch.cloud.google.com%2Fgrounding-api-redirect%2FAUZIYQGJd8qOVAWvJ8vISTPWcSD43WTWOCju3MTe2SpR-2xdS6aZZ-mYpuU4Lc_76dlDf-blNvFFN9OW8LSmZP7CKdvTuBjGB88zgJKemQpoqaqtlzLUBy_obNbrw3Y0EzVfXBcrm-UlYMr_-ajESjnGpFlBuqArCDG1)]
Irritant